![molecular formula C15H14INSn B12805667 3-[Iodo(diphenyl)stannyl]propanenitrile CAS No. 6788-69-8](/img/structure/B12805667.png)
3-[Iodo(diphenyl)stannyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 227351 typically involves the reaction of diphenylstannane with iodine and acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Ph}_2\text{SnH}_2 + \text{I}_2 + \text{CH}_2\text{CHCN} \rightarrow \text{Ph}_2\text{SnI}(\text{CH}_2\text{CH}_2\text{CN}) ]
Industrial Production Methods: Industrial production of NSC 227351 may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions: NSC 227351 can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols, amines, or phosphines.
Major Products Formed:
Oxidation: Formation of organotin oxides.
Reduction: Formation of 3-(aminodiphenylstannyl)propanenitrile.
Substitution: Formation of various substituted organotin compounds.
Scientific Research Applications
NSC 227351 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with unique properties, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of NSC 227351 involves its interaction with biological molecules. The iodine and tin atoms in the compound can form bonds with various biomolecules, potentially disrupting their normal function. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
- 3-(Bromodiphenylstannyl)propanenitrile
- 3-(Chlorodiphenylstannyl)propanenitrile
- 3-(Fluorodiphenylstannyl)propanenitrile
Comparison: NSC 227351 is unique due to the presence of the iodine atom, which can confer different reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and different electronic properties can influence the compound’s interaction with biological targets and its overall stability.
Properties
CAS No. |
6788-69-8 |
|---|---|
Molecular Formula |
C15H14INSn |
Molecular Weight |
453.89 g/mol |
IUPAC Name |
3-[iodo(diphenyl)stannyl]propanenitrile |
InChI |
InChI=1S/2C6H5.C3H4N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3-4;;/h2*1-5H;1-2H2;1H;/q;;;;+1/p-1 |
InChI Key |
UUPZVYKTUTVCIY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CCC#N)(C2=CC=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


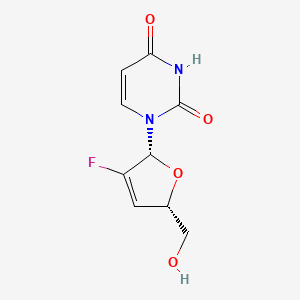

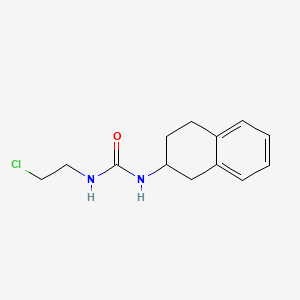
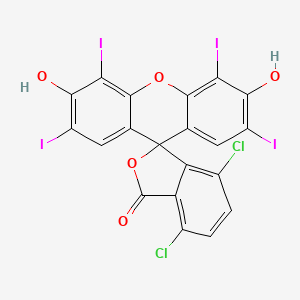
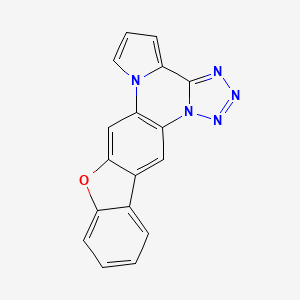

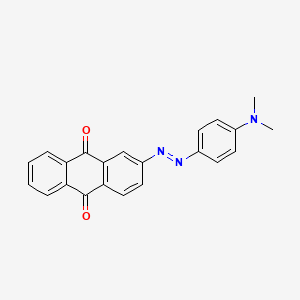
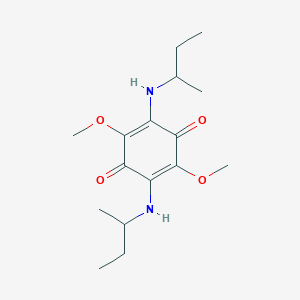

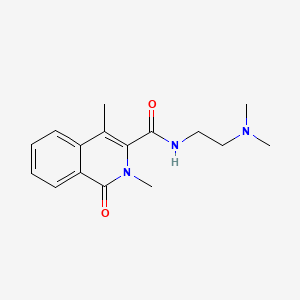
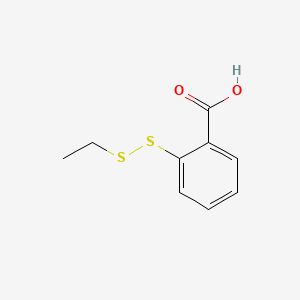
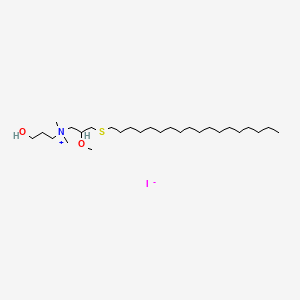
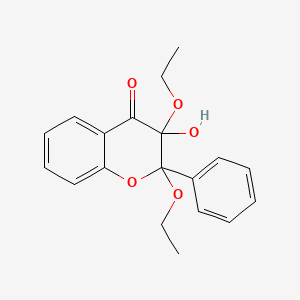
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)
